![molecular formula C9H4ClF3N4O2 B2466786 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 122890-61-3](/img/structure/B2466786.png)
3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains a pyridine ring and a pyrazole ring, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is complex and varies depending on the specific biological target it interacts with. However, it is generally believed to function by binding to the target protein and altering its activity, either by inhibiting or activating it.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including kinases and proteases, and to modulate the activity of several receptors, including G protein-coupled receptors.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine in lab experiments is its potent activity against a range of biological targets. This makes it a valuable tool for studying the function of these targets and for developing new drugs that target them. However, one limitation of using this compound is its potential toxicity, which can make it difficult to work with in certain experimental systems.
Future Directions
There are several future directions for research on 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine. One area of interest is the development of new drugs that target specific biological targets using this compound as a starting point. Another area of interest is the study of the compound's mechanism of action, which could lead to a better understanding of the function of various biological targets. Finally, there is also potential for the use of this compound in other fields, such as materials science and catalysis.
Synthesis Methods
The synthesis of 3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a multi-step process that involves the reaction of 3-chloro-2-pyridinecarboxaldehyde with 4-nitro-1H-pyrazole and trifluoromethyl iodide. The reaction is carried out in the presence of a base and a palladium catalyst, and the resulting product is purified through column chromatography.
Scientific Research Applications
3-chloro-2-(4-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has been extensively studied for its potential applications in drug development. It has been found to exhibit potent activity against a range of biological targets, including enzymes and receptors.
properties
IUPAC Name |
3-chloro-2-(4-nitropyrazol-1-yl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N4O2/c10-7-1-5(9(11,12)13)2-14-8(7)16-4-6(3-15-16)17(18)19/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSGWSDPFKXHSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)N2C=C(C=N2)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.